1-Methyl-2-nitro-4-propoxybenzene
Description
1-Methyl-2-nitro-4-propoxybenzene is a substituted aromatic compound with a benzene core functionalized by a methyl group at position 1, a nitro group at position 2, and a propoxy group at position 3. Its molecular formula is C₁₀H₁₃NO₃, and it exhibits a molecular weight of 195.22 g/mol. The nitro group confers strong electron-withdrawing effects, while the propoxy substituent introduces steric bulk and moderate electron-donating properties.
Properties
CAS No. |
877130-83-1 |
|---|---|
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
1-methyl-2-nitro-4-propoxybenzene |
InChI |
InChI=1S/C10H13NO3/c1-3-6-14-9-5-4-8(2)10(7-9)11(12)13/h4-5,7H,3,6H2,1-2H3 |
InChI Key |
WCZYNYMYRMVSHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Electronic Effects: The nitro group (-NO₂) in this compound strongly deactivates the benzene ring, making it less reactive toward electrophilic substitution compared to methoxy (-OCH₃) or alkyl-substituted analogs .
Halogen vs. Alkyl Substituents: Bromo and chloro substituents (e.g., in 1-(2-bromo-4-methylphenoxy)-4-chloro-2-nitrobenzene) enhance reactivity in cross-coupling reactions, unlike the methyl or propoxy groups in the target compound .
Reactivity and Stability
- Oxidative Stability : Unlike 1-methoxy-4-(1-methylethyl)benzene, which undergoes radical-mediated oxidation to form hydroperoxides and ketones , the nitro group in this compound likely stabilizes the ring against autoxidation.
Toxicity and Environmental Impact
- Acute Toxicity: Limited data exist for this compound, but nitroaromatic compounds are often associated with mutagenicity and environmental persistence .
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